Aripiprazole lauroxil

Catalog No.
S003987
CAS No.
1259305-29-7
M.F
C36H51Cl2N3O4
M. Wt
660.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aripiprazole lauroxil

CAS Number

1259305-29-7

Product Name

Aripiprazole lauroxil

IUPAC Name

[7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-2-oxo-3,4-dihydroquinolin-1-yl]methyl dodecanoate

Molecular Formula

C36H51Cl2N3O4

Molecular Weight

660.7 g/mol

InChI

InChI=1S/C36H51Cl2N3O4/c1-2-3-4-5-6-7-8-9-10-16-35(43)45-28-41-33-27-30(19-17-29(33)18-20-34(41)42)44-26-12-11-21-39-22-24-40(25-23-39)32-15-13-14-31(37)36(32)38/h13-15,17,19,27H,2-12,16,18,20-26,28H2,1H3

InChI Key

DDINXHAORAAYAD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OCN1C(=O)CCC2=C1C=C(C=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl

Solubility

<0.01 mg/mL

Synonyms

RDC 3317; RDC-3317; RDC3317; ALKS 9070; ALKS 9072; Aripiprazole lauroxil; Aristada.;(7-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)-2-oxo-3,4-dihydroquinolin-1(2H)-yl)methyl dodecanoate

Canonical SMILES

CCCCCCCCCCCC(=O)OCN1C(=O)CCC2=C1C=C(C=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl

Description

The exact mass of the compound Aripiprazole lauroxil is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Schizophrenia:

  • Efficacy: Multiple clinical trials have demonstrated the effectiveness of aripiprazole lauroxil in reducing symptoms of schizophrenia compared to placebo. A pivotal Phase 3 study showed statistically significant improvements in PANSS (Positive and Negative Syndrome Scale) scores, a standard tool for measuring schizophrenia symptoms, for both 441mg and 882mg doses compared to placebo at week 12 [, ].
  • Long-term Management: Research suggests that aripiprazole lauroxil can be an effective option for long-term management of schizophrenia. Studies like the ALPINE study explored the use of a 2-month formulation with promising results in reducing symptom severity and improving patient-reported outcomes [].

Additional Research Areas:

  • Mechanism of Action: While the exact mechanism of action of aripiprazole lauroxil is not fully understood, research is ongoing to elucidate its specific effects on brain chemistry and its impact on schizophrenia symptoms [].
  • Alternative Dosing Regimens: Studies are exploring the potential benefits of alternative dosing regimens for aripiprazole lauroxil, such as extended-release formulations or different injection frequencies, to improve treatment adherence and patient outcomes [].
  • Comparative Studies: Ongoing research compares aripiprazole lauroxil with other long-acting injectable antipsychotics to assess its relative efficacy, safety profile, and cost-effectiveness in treating schizophrenia [].

Aripiprazole lauroxil is a long-acting injectable atypical antipsychotic developed by Alkermes, marketed under the brand name Aristada. It is an N-acyloxymethyl prodrug of aripiprazole, designed for intramuscular administration to treat schizophrenia. Approved by the U.S. Food and Drug Administration in October 2015, it allows for extended release, enabling dosing every four to eight weeks, which improves patient compliance compared to daily oral medications .

Aripiprazole lauroxil acts as a prodrug. After injection, it slowly releases aripiprazole, the active pharmaceutical ingredient. Aripiprazole's mechanism of action in treating schizophrenia is not fully understood, but it is believed to involve a partial agonist effect on dopamine D2 and serotonin 5-HT1A receptors, and an antagonist effect on serotonin 5-HT2A receptors []. This complex interaction with neurotransmitters helps regulate dopamine and serotonin activity in the brain, potentially improving symptoms of schizophrenia.

  • Toxicity: Aripiprazole lauroxil can cause side effects, including restlessness, weight gain, movement disorders, and metabolic changes [].
  • Flammability: No data available on flammability.
  • Reactivity: No data available on reactivity.

The pharmacological activity of aripiprazole lauroxil is largely attributed to its active metabolite, aripiprazole. This compound functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at serotonin 5-HT2A receptors. This unique mechanism helps stabilize dopaminergic activity in the brain, reducing positive symptoms of schizophrenia while minimizing extrapyramidal side effects commonly associated with other antipsychotics .

After a single intramuscular injection, aripiprazole can be detected in circulation within 5 to 6 days and continues to be released over an additional 36 days. Steady-state concentrations are achieved after the fourth monthly injection .

The synthesis of aripiprazole lauroxil involves a proprietary technology known as LinkeRx®, which facilitates the formation of prodrugs with modified properties for extended release. The process includes:

  • Formation of the Prodrug: Aripiprazole is covalently linked to a fatty acid (lauric acid) to create N-lauroyloxymethyl aripiprazole.
  • Controlled Release Mechanism: The modification reduces solubility, allowing for slow dissolution and controlled release post-injection.

This method contrasts with traditional esters used in other depot formulations, giving aripiprazole lauroxil its unique pharmacokinetic profile .

Aripiprazole lauroxil has been studied for drug interactions, particularly with medications that affect cytochrome P450 enzymes. Since it is metabolized by CYP3A4 and CYP2D6, co-administration with drugs that inhibit or induce these enzymes can alter its efficacy and safety profile. Common adverse reactions include akathisia and orthostatic hypotension, particularly when combined with other central nervous system depressants .

Aripiprazole lauroxil belongs to a class of third-generation antipsychotics that includes several other compounds with similar mechanisms of action but different pharmacokinetic profiles. Here are some comparable compounds:

Compound NameMechanism of ActionDosing FrequencyUnique Features
AripiprazolePartial agonist at D2; antagonist at 5-HT2ADaily oralEstablished oral formulation
BrexpiprazolePartial agonist at D2; antagonist at 5-HT2ADaily oralLower incidence of weight gain compared to others
CariprazinePartial agonist at D2; high affinity for D3Daily oralUnique affinity profile for D3 receptors
LumateperoneAntagonist at 5-HT2A; modulates glutamate activityDaily oralNovel mechanism targeting glutamate pathways

Aripiprazole lauroxil's unique aspect lies in its formulation as a long-acting injectable prodrug, allowing for extended release and improved patient adherence compared to these other compounds that require daily dosing .

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

10

Hydrogen Bond Acceptor Count

6

Exact Mass

659.3256625 g/mol

Monoisotopic Mass

659.3256625 g/mol

Heavy Atom Count

45

Appearance

Solid powder

Melting Point

81-83

UNII

B786J7A343

Related CAS

129722-12-9 (free base) 851220-85-4 (hydrate) 1259305-26-4 (cavoxil) 1259305-29-7 (lauroxil)

Drug Indication

Aripiprazole lauroxil is indicated for the treatment of schizophrenia and related psychotic disorders.
FDA Label

Mechanism of Action

The pharmacological activity of aripiprazole lauroxil is thought to be mainly mediated by its metabolite aripiprazole, and to a lesser extent, dehydro-aripiprazole. Aripiprazole functions as a partial agonist at the dopamine D2 and the serotonin 5-HT1A receptors, and as an antagonist at the serotonin 5-HT2A receptor. The desired outcome of antipsuchotic agents in schizophrenia is to inhibit dopaminergic transmission in the limbic system and enhance dopaminergic transmission in the prefrontal cortex. As a partial agonist at D2 receptors in the mesolimbic dopaminergic pathway, aripiprazole acts as a functional antagonist in the mesolimbic dopamine pathway and reduces the extent of dopaminergic pathway activity. This results in reduced positive symptoms in schizophrenia and extrapyramidal motor side effects. In contrast, aripiprazole is thought to act as a functional agonist in the mesocortical pathway, where reduced dopamine activity is seen in association with negative symptoms and cognitive impairment. Antagonism at 5-HT2A receptors by aripiprazole alleviates the negative symptoms and cognitive impairment of schizophrenia. 5-HT2A receptors are Gi/Go-coupled that upon activation, produce neuronal inhibition via decreased neuronal excitability and decreased transmitter release at the nerve terminals. In the nigrostriatal pathway, 5-HT2A regulates the release of dopamine. Through antagonism of 5-HT2A receptors, aripiprazole disinhibits the release of dopamine in the striatum and enhance the levels of the transmitters at the nerve terminals. The combined effects of D2 and 5-HT2A antagonism are thought to counteract the increased dopamine function causing increased extrapyramidal side effects. Blocking 5-HT2A receptors may also lead to the modulation of glutamate release in the mesocortical circuit, which is a transmitter that plays a role in schizophrenia. 5-HT1A receptors are autoreceptors that inhibit 5-HT release upon activation. Aripiprazole is a partial agonist at theses receptors and reduces 5-HT release; this results in potentiated dopamine release in the striatum and prefrontal cortex. It is reported that therapeutic doses of aripiprazole occupies up to 90% of brain D2 receptors in a dose-dependent manner. Apripiprazole targets different receptors that lead to drug-related adverse reactions; for example, the antagonist activity at the alpha-1 adrenergic receptors results in orthostatic hypotension. Aripiprazole's antagonism of histamine H1 receptors may explain the somnolence observed with this drug.

Absorption Distribution and Excretion

Following a single extended-release intramuscular injection of aripiprazole lauroxil, aripiprazole can be detected in the systemic circulation from 5 to 6 days and is continued to be released for an additional 36 days. The concentrations of aripiprazole increases with consecutive doses of aripiprazole lauroxil and the steady state is reached following the fourth monthly injection. The systemic exposure to aripiprazole was similar when comparing deltoid and gluteal intramuscular injections.
Based on the pharmacokinetic study for aripiprazole, less than 1% of unchanged aripiprazole was excreted in the urine and approximately 18% of the oral dose was recovered unchanged in the feces.
Based on population pharmacokinetic analysis, the apparent volume of distribution of aripiprazole following intramuscular injection of aripiprazole lauroxil was 268 L, indicating extensive extravascular distribution following absorption. Health human volunteer study indicates that aripiprazole crosses the blood-brain barrier.
In rats, the clearance for aripiprazole lauroxil was 0.32 ± 0.11 L/h/kg following injection of aripiprazole lauroxil molar equivalent to 5 mg aripiprazole/kg.

Metabolism Metabolites

Aripiprazole lauroxil is hydrolyzed to form N-hydroxymethyl-aripiprazole via esterases. N-hydroxymethyl-aripiprazole undergoes a rapid, nonenzymatic spontaneous cleavage, or water-mediated hydrolysis, to form aripiprazole, which mainly contributes to the pharmacological actions of aripiprazole lauroxil. Aripiprazole is further metabolized by hepatic CYP3A4 and CYP2D6 to form dehydro-aripiprazole, which retains some pharmacological activity. Dehydro-aripiprazole displays affinities for D2 receptors similar to aripiprazole and represents 30-40% of the aripiprazole exposure in plasma. Cytochrome P450 2D6 is subject to genetic polymorphism, which results in pharmacokinetic differences among CYP2D6 metabolizer phenotypes and dosage adjustments accordingly.

Wikipedia

Aripiprazole_lauroxil
Kanamienamide

FDA Medication Guides

Aristada
Aripiprazole LAuroxil
SUSPENSION, EXTENDED RELEASE;INTRAMUSCULAR
ALKERMES INC
03/30/2021
Aristada Initio Kit

Biological Half Life

The mean aripiprazole terminal elimination half-life ranged from 29.2 days to 34.9 days after every 4-week injection of aripiprazole lauroxil 441, 662 and 882 mg.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Citrome L, Du Y, Weiden PJ. Assessing effectiveness of aripiprazole lauroxil
vs placebo for the treatment of schizophrenia using number needed to treat and
number needed to harm. Neuropsychiatr Dis Treat. 2019 Sep 12;15:2639-2646. doi:
10.2147/NDT.S207910. eCollection 2019. PubMed PMID: 31686823; PubMed Central
PMCID: PMC6751763.


2: Hard ML, Wehr A, von Moltke L, Du Y, Farwick S, Walling DP, Sonnenberg J.
Pharmacokinetics and safety of deltoid or gluteal injection of aripiprazole
lauroxil NanoCrystal(®) Dispersion used for initiation of the long-acting
antipsychotic aripiprazole lauroxil. Ther Adv Psychopharmacol. 2019 Jul
2;9:2045125319859964. doi: 10.1177/2045125319859964. eCollection 2019. PubMed
PMID: 31308935; PubMed Central PMCID: PMC6607563.


3: Farwick S, Hickey MB, Jacobs G, Faldu SP, Vandiver J, Weiden PJ. Best
Practices for Aripiprazole Lauroxil Administration: From Formulation Development
to Injection Technique. J Psychiatr Pract. 2019 Mar;25(2):82-90. doi:
10.1097/PRA.0000000000000376. PubMed PMID: 30849056.


4: Correll CU, Stanford AD, Claxton A, Du Y, Weiden PJ. Social and functional
outcomes with two doses of aripiprazole lauroxil vs placebo in patients with
schizophrenia: a post-hoc analysis of a 12-week phase 3 efficacy study.
Psychiatry Res. 2019 Apr;274:176-181. doi: 10.1016/j.psychres.2019.02.021. Epub
2019 Feb 14. PubMed PMID: 30802689.


5: Miller BJ, Claxton A, Du Y, Weiden PJ, Potkin SG. Switching patients with
schizophrenia from paliperidone palmitate to aripiprazole lauroxil: A 6-month,
prospective, open-label study. Schizophr Res. 2019 Jun;208:44-48. doi:
10.1016/j.schres.2019.01.038. Epub 2019 Feb 7. PubMed PMID: 30745067.


6: Nasrallah HA, Aquila R, Du Y, Stanford AD, Claxton A, Weiden PJ. Long-term
safety and tolerability of aripiprazole lauroxil in patients with schizophrenia.
CNS Spectr. 2019 Aug;24(4):395-403. doi: 10.1017/S1092852918001104. Epub 2018 Aug
15. PubMed PMID: 30109845.


7: Ehret MJ, Davis E, Luttrell SE, Clark C. Aripiprazole Lauroxil NanoCrystal(®)
Dispersion Technology (Aristada Initio(®)). Clin Schizophr Relat Psychoses.
Summer 2018;12(2):92-96. doi: 10.3371/CSRP.EHDA071918. PubMed PMID: 30040476.


8: Hard ML, Wehr AY, Du Y, Weiden PJ, Walling D, von Moltke L. Pharmacokinetic
Evaluation of a 1-Day Treatment Initiation Option for Starting Long-Acting
Aripiprazole Lauroxil for Schizophrenia. J Clin Psychopharmacol. 2018
Oct;38(5):435-441. doi: 10.1097/JCP.0000000000000921. PubMed PMID: 30015676;
PubMed Central PMCID: PMC6133194.


9: Hard ML, Wehr AY, Sadler BM, Mills RJ, von Moltke L. Population
Pharmacokinetic Analysis and Model-Based Simulations of Aripiprazole for a 1-Day
Initiation Regimen for the Long-Acting Antipsychotic Aripiprazole Lauroxil. Eur J
Drug Metab Pharmacokinet. 2018 Aug;43(4):461-469. doi: 10.1007/s13318-018-0488-4.
PubMed PMID: 29943125; PubMed Central PMCID: PMC6060990.


10: Weiden PJ, Du Y, Liu CC, Stanford AD. Switching stable patients with
schizophrenia from their oral antipsychotics to aripiprazole lauroxil: a post hoc
safety analysis of the initial 12-week crossover period. CNS Spectr. 2019
Aug;24(4):419-425. doi: 10.1017/S1092852918000986. Epub 2018 Jun 26. PubMed PMID:
29941057.

Explore Compound Types